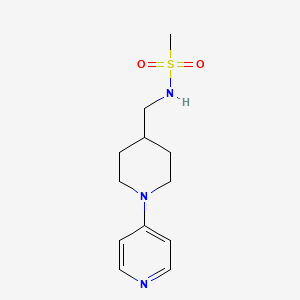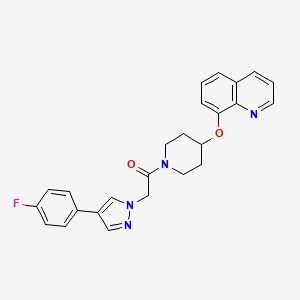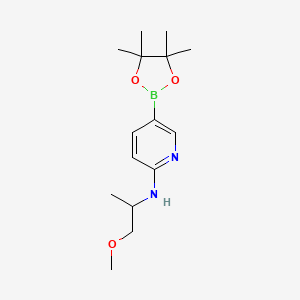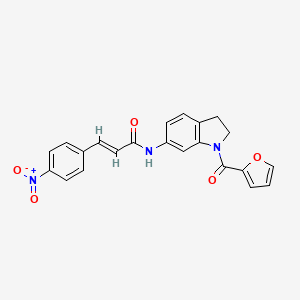
(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of “(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone” is complex, with several functional groups. These include an ethoxy group, a pyridazinyl group, a piperazinyl group, and a methoxyphenyl group. The exact structure would need to be confirmed by techniques such as 1H-NMR, 13C-NMR, and ESI-HRMS .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound shows potential in antimicrobial applications. Research indicates that similar compounds, such as those derived from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, have been used to prepare derivatives that exhibit variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Spectroscopic Characterization and Crystal Structures
The compound's analogs have been studied for their spectroscopic characterization and crystal structures. For example, chlorodiorganotin(IV) complexes of 4-(2-methoxyphenyl)piperazine-1-carbodithioate (a closely related compound) have been synthesized and characterized, revealing distorted trigonal bipyramidal geometries around the central Sn atom (ZIA-UR-REHMAN et al., 2008).
Anticancer and Antituberculosis Studies
Compounds similar to (4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone have been synthesized and tested for anticancer and antituberculosis activities. For instance, derivatives of 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone showed significant activity in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).
Potential in Treating Obesity
A study on 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, which has a similar structure, showed its effectiveness as a 5-HT2C agonist, exhibiting dose-dependent inhibition of food intake and reduction in body weight, suggesting a potential application in treating obesity (Kalgutkar et al., 2007).
Selective Estrogen Receptor Modulators
Compounds with similar structures have been studied for their role as selective estrogen receptor modulators (SERMs). For example, raloxifene analogs have shown substantial increases in estrogen antagonist potency, suggesting potential use in treating conditions like breast cancer (Palkowitz et al., 1997).
Zukünftige Richtungen
The future directions for research on “(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone” could include further exploration of its potential applications in various fields. Additionally, more studies could be conducted to evaluate its biological activity and potential use in the treatment of diseases .
Eigenschaften
IUPAC Name |
[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)14-4-6-15(24-2)7-5-14/h4-9H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADBSICZDTERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea](/img/structure/B2856693.png)


![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2856701.png)



![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)

![N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2856710.png)
![4-({4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2856711.png)


